Zomebazam is classified as a pyrazolodiazepinone derivative, which places it within a group of compounds known for their psychoactive effects. Its chemical structure is related to various benzodiazepines, making it significant in the study of anxiolytic drugs. The compound is identified by the CAS number 78466-70-3 and has the molecular formula with a molecular weight of 284.31 g/mol. The IUPAC name for Zomebazam is 1,3,8-trimethyl-4-phenylpyrazolo[3,4-b][1,4]diazepine-5,7-dione .
The synthesis of Zomebazam involves several intricate steps:
Zomebazam's molecular structure features a fused pyrazolo[3,4-b][1,4]diazepine ring system. Key structural data includes:
The presence of multiple functional groups and the specific arrangement of nitrogen atoms contribute to its pharmacological properties .
Zomebazam can participate in various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used during the synthesis .
Zomebazam functions primarily as a positive allosteric modulator at the gamma-aminobutyric acid receptor, enhancing GABA's inhibitory effects on the central nervous system. This modulation results in anxiolytic effects, making Zomebazam a candidate for treating anxiety disorders .
Key physical and chemical properties of Zomebazam include:
Zomebazam has several scientific applications:
Zomebazam represents a structurally distinctive pyrazolodiazepinone derivative within the benzodiazepine class, developed as an anxiolytic agent by Hoechst. Its molecular architecture diverges from classical 1,4-benzodiazepines through its tricyclic pyrazolo fusion, positioning it as a compelling subject for investigations into structure-activity relationships and targeted neuropharmacology. Contemporary research leverages this compound to explore novel GABAergic modulation paradigms and advance computational drug design methodologies, establishing its continued relevance in chemical neuroscience despite its historical origins [1] [3].
The development of Zomebazam emerged during a period of intensive exploration into benzodiazepine analogs in the late 20th century, driven by efforts to enhance receptor subtype selectivity and reduce adverse effects associated with classical anxiolytics. Synthesized through a multistep heterocyclic strategy, Zomebazam's pathway exemplifies innovative diazepinone ring construction:
Table 1: Key Structural Characteristics of Zomebazam
Property | Specification | Research Significance |
---|---|---|
Core Structure | Pyrazolo[3,4-b][1,4]diazepine | Distinct from 1,4-benzodiazepines |
Molecular Formula | C₁₄H₁₄N₄O₂ (derived from analogs) | Enables SAR comparisons |
Functional Groups | Lactam, methyl substituents, phenyl ring | Binding affinity determinants |
Structural Analogs | Razobazam, Zometapine | Comparative pharmacology models [3] [8] |
This synthetic approach demonstrated efficient annulation strategies for complex tricyclic systems, providing a template for subsequent development of related psychotropic agents. The compound's patent landscape reflects pharmaceutical chemistry innovations during the 1980-1990s period of neuropharmacological expansion, preceding modern computational design paradigms [3] [8].
Zomebazam occupies a unique conceptual niche in neuropharmacology research, serving dual roles as both a chemical probe and a structural template:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2